molecular formula C8H13O6P B8588232 2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate

2-((2-Oxido-1,3,2-dioxaphospholan-2-yl)oxy)ethyl methacrylate

Cat. No. B8588232
M. Wt: 236.16 g/mol
InChI Key: JIQCSWZUMQHUDD-UHFFFAOYSA-N
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Patent
US05453467

Procedure details

The 2-chloro-2-oxo-1,3,2-dioxaphospholane prepared in step (a) was reacted with 2-hydroxyethyl methacrylate to give 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate, as follows: Into a thoroughly dried 500 cm3 three-necked round bottomed flask equipped with a mechanical stirrer, drying tube and dropping funnel were placed 2-hydroxyethyl methacrylate (20.0 g, 0.154 mol) and triethylamine (15.6 g, 0.154 mol) was added slowly to the stirred solution, maintained at -20° C. to -15° C., over a period of 0.5 hr, whereupon triethylamine hydrochloride began to precipitate from the solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[P:2]1(=[O:7])[O:6][CH2:5][CH2:4][O:3]1.[C:8]([O:13][CH2:14][CH2:15][OH:16])(=[O:12])[C:9]([CH3:11])=[CH2:10]>>[C:8]([O:13][CH2:14][CH2:15][O:16][P:2]1(=[O:7])[O:6][CH2:5][CH2:4][O:3]1)(=[O:12])[C:9]([CH3:11])=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClP1(OCCO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOP1(OCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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